(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a member of the class of benzothiazoles, specifically a metabolite of the anti-inflammatory drug E3040. It is characterized by the replacement of the hydroxy hydrogen at position 6 with a β-D-glucosiduronic acid group . This compound is known for its role as a xenobiotic metabolite, which means it is produced by the metabolism of a xenobiotic compound .
Preparation Methods
The synthesis of (2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves the glucuronidation of E3040. This process typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to E3040 . The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity. Industrial production methods may involve the use of recombinant enzymes or microbial systems to achieve large-scale synthesis .
Chemical Reactions Analysis
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the role of glucuronosyltransferase enzymes.
Biology: It serves as a tool to investigate the metabolism of xenobiotic compounds and the role of glucuronidation in detoxification processes.
Medicine: this compound is studied for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its role as a metabolite of E3040. It exerts its effects by interacting with specific molecular targets and pathways involved in inflammation and detoxification. The glucuronidation process enhances the solubility and excretion of E3040, thereby reducing its toxicity and increasing its therapeutic efficacy .
Comparison with Similar Compounds
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared with other glucuronide conjugates, such as:
Morphine-6-glucuronide: A metabolite of morphine with potent analgesic effects.
Estradiol-17β-glucuronide: A metabolite of estradiol involved in estrogen metabolism.
Bilirubin glucuronide: A metabolite of bilirubin involved in the excretion of bile pigments.
This compound is unique due to its specific structure and role as a metabolite of the anti-inflammatory drug E3040. Its glucuronidation enhances its solubility and excretion, making it an important compound in the study of drug metabolism and detoxification .
Properties
Molecular Formula |
C22H25N3O7S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H25N3O7S/c1-9-12(7-11-5-4-6-24-8-11)13-19(33-22(23-3)25-13)10(2)17(9)31-21-16(28)14(26)15(27)18(32-21)20(29)30/h4-6,8,14-16,18,21,26-28H,7H2,1-3H3,(H,23,25)(H,29,30)/t14-,15-,16+,18-,21+/m0/s1 |
InChI Key |
RJBKVKVYNJTHJS-DQSYDGHTSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)SC(=N2)NC)CC4=CN=CC=C4 |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C)SC(=N2)NC)CC4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C)SC(=N2)NC)CC4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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